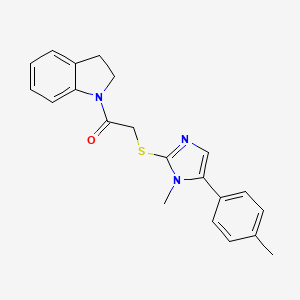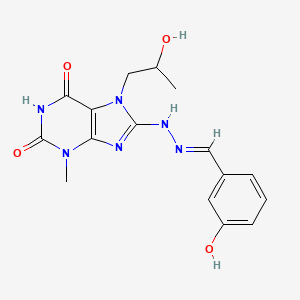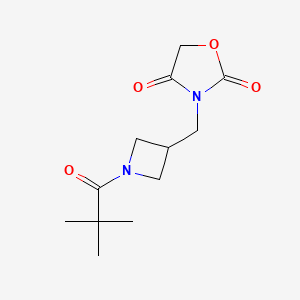
N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioreductively Activated Pro-drug Systems
Research on related nitrofuranylmethyl derivatives suggests potential applications as pro-drugs, where these compounds could be used to selectively release therapeutic drugs within hypoxic solid tumors. This approach leverages the hypoxic conditions often found within solid tumors to activate the pro-drug, releasing the active therapeutic agent where it is most needed, thus minimizing systemic side effects and improving drug efficacy (Berry, Watson, Whish, & Threadgill, 1997).
Synthesis of Novel Compounds with Therapeutic Potential
The synthesis and evaluation of novel compounds derived from or related to N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have shown promising anti-inflammatory, analgesic, and potentially anticancer activities. These compounds have been synthesized through various chemical reactions and evaluated for their biological activities, indicating the chemical's role as a precursor in the development of new therapeutics with specific biological targets (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Understanding Structural-Activity Relationships
The compound and its derivatives have been utilized in research to understand how structural modifications affect biological activity. This includes studies on the synthesis of methoxylated tetrahydroisoquinoliniums to evaluate their affinity for apamin-sensitive binding sites, which are relevant in neuropharmacology (Graulich et al., 2006). Similarly, bioisosteric replacements in related compounds have been shown to enhance analgesic properties, providing insights into the design of more effective analgesic drugs (Ukrainets, Mospanova, & Davidenko, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-furancarboxaldehyde with 4-methoxybenzylamine to form the corresponding imine. The imine is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to form the desired product.", "Starting Materials": [ "2-furancarboxaldehyde", "4-methoxybenzylamine", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "dichloromethane (DCM)", "methanol", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium chloride (NaCl)", "water" ], "Reaction": [ "Step 1: Dissolve 2-furancarboxaldehyde (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) in DMF and add TEA (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the imine intermediate.", "Step 3: Dissolve the imine intermediate in DMF and add DIPEA (1.2 equiv) and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction with methanol and add NaOH solution to adjust the pH to 9-10. Extract the mixture with ethyl acetate and wash the organic layer with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent to obtain the desired product as a white solid." ] } | |
CAS-Nummer |
892273-66-4 |
Molekularformel |
C22H19N3O5 |
Molekulargewicht |
405.41 |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h2-11H,12-13H2,1H3,(H,23,26)(H,24,28) |
InChI-Schlüssel |
KHGWGJMUPOWZPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2931350.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)
![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2931357.png)



![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)

![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)